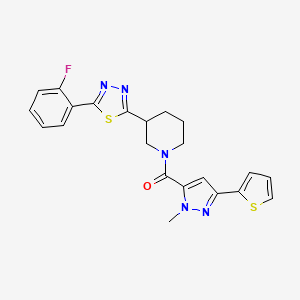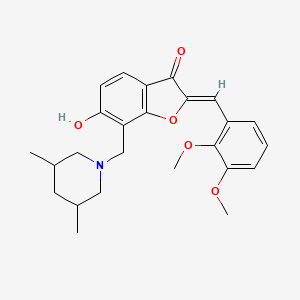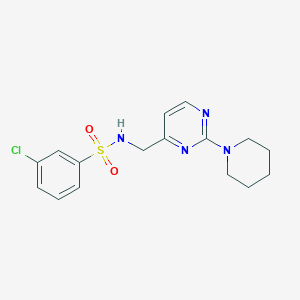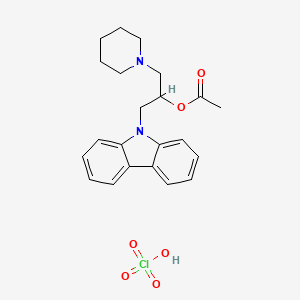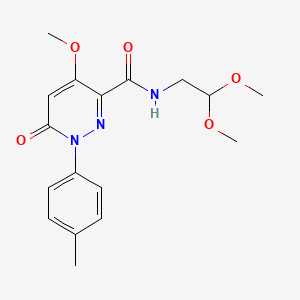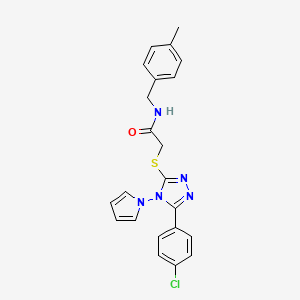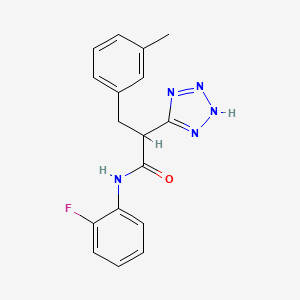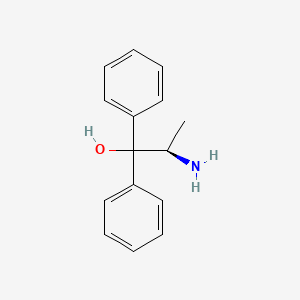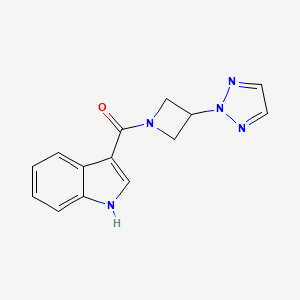
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(1H-indol-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(1H-indol-3-yl)methanone is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of azetidinone-based indole derivatives, which have shown promising results in the treatment of various diseases.
Aplicaciones Científicas De Investigación
Catalysts in Organic Synthesis
One relevant application involves the use of triazole-based ligands in catalysis. For instance, tris(triazolyl)methanol compounds have been developed as highly active catalysts for Huisgen 1,3-dipolar cycloadditions, a cornerstone reaction in click chemistry. These catalysts enable reactions to proceed efficiently under mild conditions, demonstrating the importance of triazole motifs in facilitating synthetic transformations (Ozcubukcu et al., 2009).
Antimicrobial and Anticonvulsant Activity
Compounds containing triazole and azetidine units have been explored for their potential in treating infections and neurological disorders. Novel synthesized 1,2,3-triazoles have shown moderate antibacterial and antifungal activity, as well as promising anticonvulsant properties, highlighting the therapeutic potential of these structures (Rajasekaran et al., 2006).
Asymmetric Synthesis
The azetidine moiety has been employed in the development of enantioselective catalysts for the addition of organozinc reagents to aldehydes, offering a pathway to asymmetric synthesis. Such methodologies underscore the utility of azetidine-containing compounds in generating chiral products with high enantioselectivity (Wang et al., 2008).
Liquid Crystal Properties
Furthermore, the incorporation of triazolyl groups into ferrocene derivatives has led to the synthesis of compounds with unique electronic and liquid crystalline properties. These materials are of interest for their potential applications in molecular electronics and display technologies, illustrating the broad utility of triazole derivatives in material science (Zhao et al., 2013).
Propiedades
IUPAC Name |
1H-indol-3-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O/c20-14(12-7-15-13-4-2-1-3-11(12)13)18-8-10(9-18)19-16-5-6-17-19/h1-7,10,15H,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHZFZOAAXTVFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CNC3=CC=CC=C32)N4N=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(1H-indol-3-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(dimethylsulfamoyl)phenyl]-2-thiophen-2-ylacetamide](/img/structure/B2385663.png)
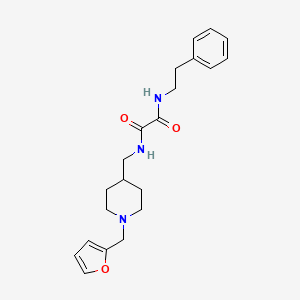
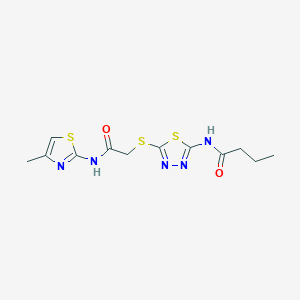
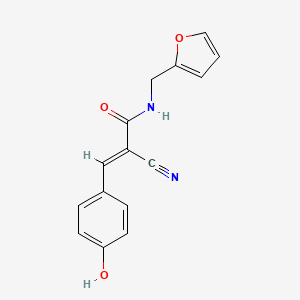
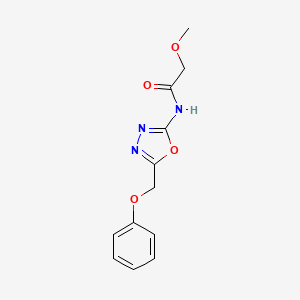
![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-carboxamide](/img/structure/B2385671.png)
